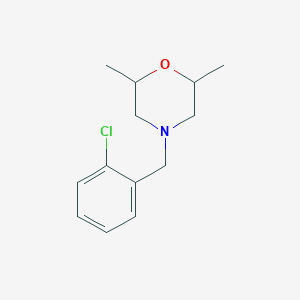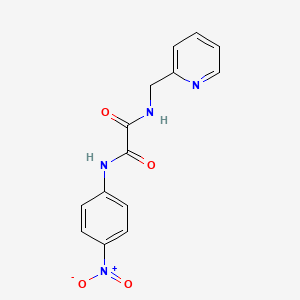
4-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylbutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylbutan-1-amine is an organic compound with a complex structure It is characterized by the presence of a chloro-substituted dimethylphenoxy group attached to a diethylbutan-1-amine backbone
Métodos De Preparación
The synthesis of 4-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylbutan-1-amine involves several steps. One common synthetic route includes the reaction of 2-chloro-4,6-dimethylphenol with diethylamine in the presence of a suitable base to form the intermediate 2-chloro-4,6-dimethylphenoxy-N,N-diethylamine. This intermediate is then reacted with 1-bromobutane under reflux conditions to yield the final product .
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
4-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted phenoxy derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium on carbon and bases like sodium hydroxide.
Aplicaciones Científicas De Investigación
4-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylbutan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the development of new drugs, particularly for conditions that involve the central nervous system.
Mecanismo De Acción
The mechanism of action of 4-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylbutan-1-amine involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to influence signaling pathways related to neurotransmission and cellular metabolism.
Comparación Con Compuestos Similares
4-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylbutan-1-amine can be compared with similar compounds such as:
2-chloro-4,6-dimethylaniline: An aromatic amine used in chemical synthesis.
4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]morpholine: A related compound with a morpholine ring instead of the butan-1-amine backbone.
[2-(2-chloro-4,6-dimethylphenoxy)ethyl]dimethylamine oxalate: Another derivative with a dimethylamine group.
Propiedades
IUPAC Name |
4-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClNO/c1-5-18(6-2)9-7-8-10-19-16-14(4)11-13(3)12-15(16)17/h11-12H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQLNYXRJVFHLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCOC1=C(C=C(C=C1Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[[3-(4-bromophenyl)-1-(2-cyanoethyl)pyrazole-4-carbonyl]amino]benzoate](/img/structure/B4901757.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4901772.png)


![6-[(2,6-difluorobenzyl)amino]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B4901787.png)
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-[(6-methyl-2-pyridinyl)methyl]benzamide](/img/structure/B4901788.png)
![N-ethyl-2-methyl-N-{[5-(4-nitrophenyl)-2-furyl]methyl}-2-propen-1-amine](/img/structure/B4901792.png)
![N-[(3,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]butanamide](/img/structure/B4901795.png)
![4-[(4-chlorophenyl)methoxy]-N-(5-chloropyridin-2-yl)-3-methoxybenzamide](/img/structure/B4901799.png)

![N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B4901817.png)
![N-cyclopropyl-2-[(11-methyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide](/img/structure/B4901821.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-(2-phenylethyl)propanamide](/img/structure/B4901826.png)
